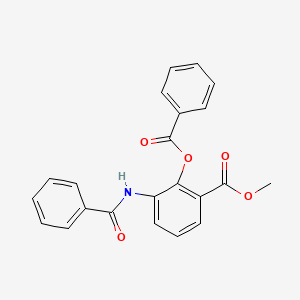

Methyl 3-benzamido-2-(benzoyloxy)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

918943-18-7 |

|---|---|

Molecular Formula |

C22H17NO5 |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

methyl 3-benzamido-2-benzoyloxybenzoate |

InChI |

InChI=1S/C22H17NO5/c1-27-22(26)17-13-8-14-18(23-20(24)15-9-4-2-5-10-15)19(17)28-21(25)16-11-6-3-7-12-16/h2-14H,1H3,(H,23,24) |

InChI Key |

XRNWBOCWEMMPJW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methyl 3 Benzamido 2 Benzoyloxy Benzoate

Retrosynthetic Disconnection Strategies for the Target Compound

A retrosynthetic analysis of Methyl 3-benzamido-2-(benzoyloxy)benzoate reveals several logical disconnection points, primarily centered around the three key functional groups: the methyl ester, the benzoyloxy ether, and the benzamido group. The most straightforward disconnections involve the cleavage of the ester and amide bonds, which are typically formed in the final stages of a synthesis.

The primary retrosynthetic disconnections are:

C-O bond of the methyl ester: This leads back to the corresponding carboxylic acid, 3-benzamido-2-(benzoyloxy)benzoic acid, and methanol (B129727).

C-O bond of the benzoyloxy group: This suggests an acylation reaction between a hydroxyl group and a benzoyl derivative, pointing towards methyl 3-benzamido-2-hydroxybenzoate and a benzoylating agent.

C-N bond of the amide: This disconnection points to an amidation reaction between an amino group and a benzoyl derivative, suggesting methyl 3-amino-2-(benzoyloxy)benzoate and a benzoylating agent.

Further disconnection of these intermediates would lead to simpler, commercially available starting materials such as 2,3-dihydroxybenzoic acid or 3-amino-2-hydroxybenzoic acid. The choice of the specific retrosynthetic pathway will dictate the forward synthesis strategy, including the selection of protecting groups to ensure chemoselectivity.

Forward Synthesis Approaches: Multistep Routes to this compound

Esterification Reactions for Methyl Benzoate (B1203000) Moiety Formation

The formation of the methyl benzoate moiety is typically achieved through esterification of the corresponding carboxylic acid. A widely used and classic method is the Fischer-Speier esterification. organic-chemistry.org This reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgbyjus.comchemistrysteps.com The reaction is reversible, and to drive the equilibrium towards the product, either the alcohol is used in large excess or the water formed during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.orgchemistrysteps.com

Recent advancements have also explored the use of solid acid catalysts, such as zirconium-titanium mixed oxides, which can offer advantages in terms of reusability and simplified workup procedures. mdpi.comresearchgate.net

Table 1: Comparison of Catalysts for Fischer Esterification

| Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Sulfuric Acid | Reflux in methanol | Inexpensive, readily available | Corrosive, difficult to remove |

| p-Toluenesulfonic Acid | Reflux in methanol | Solid, easier to handle than H₂SO₄ | Can be expensive |

| Zr/Ti Solid Acid | Reflux in methanol | Reusable, environmentally friendly | May require specific preparation |

Acylation Reactions for Benzoyloxy Group Introduction onto Hydroxyl Functionalities

The introduction of the benzoyloxy group onto a hydroxyl functionality is a crucial step. This is typically accomplished through an acylation reaction using a benzoylating agent. Benzoyl chloride is a common reagent for this transformation due to its high reactivity. organic-chemistry.org The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. organic-chemistry.orgjk-sci.com

The Schotten-Baumann reaction conditions, which involve using an aqueous base like sodium hydroxide (B78521), are also applicable for the benzoylation of phenols. jk-sci.comiitk.ac.inchemistnotes.com The choice of base and solvent can significantly influence the reaction's efficiency and selectivity, especially when other reactive functional groups are present. organic-chemistry.orgjk-sci.com For instance, the use of N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to promote rapid benzoylation of alcohols at low temperatures. organic-chemistry.orgthieme-connect.com

Amide Bond Formation via Amidation Strategies

The formation of the benzamido group involves the creation of an amide bond between an amino group and a benzoyl derivative. A common and efficient method is the reaction of an amine with benzoyl chloride. studysmarter.co.ukchemguide.co.uk This reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism. iitk.ac.inchemguide.co.uk The presence of a base, such as pyridine or aqueous sodium hydroxide, is often required to scavenge the HCl generated during the reaction. pw.liveuoanbar.edu.iqquora.com

The reaction between an amine and an acyl chloride is generally high-yielding due to the high reactivity of the acyl chloride. studysmarter.co.uk The choice of solvent and base can be optimized to ensure the reaction goes to completion and to facilitate product isolation. hud.ac.uk

Table 2: Common Reagents for Amide Bond Formation

| Acylating Agent | Amine | Base | Typical Solvent |

| Benzoyl Chloride | Primary/Secondary Amine | Pyridine, Triethylamine, NaOH | Dichloromethane (B109758), Toluene, Water (biphasic) |

| Benzoic Anhydride | Primary/Secondary Amine | Pyridine, DMAP | Dichloromethane, Acetonitrile |

| Benzoic Acid | Primary/Secondary Amine | Coupling agents (e.g., DCC, EDC) | Dichloromethane, DMF |

Strategic Implementation of Orthogonal Protecting Groups

In a multistep synthesis of a polyfunctional molecule like this compound, the use of orthogonal protecting groups is essential. bham.ac.ukjocpr.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups in the molecule. bham.ac.ukwikipedia.org

For instance, if the synthesis starts from 3-amino-2-hydroxybenzoic acid, the amino and hydroxyl groups would need to be selectively protected before the esterification of the carboxylic acid. A common strategy would be to protect the amine as a carbamate (B1207046) (e.g., Boc or Cbz) and the phenol (B47542) as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether. jocpr.comutsouthwestern.edu The esterification could then be carried out, followed by the selective deprotection and subsequent functionalization of the amino and hydroxyl groups. The choice of protecting groups depends on their stability to the reaction conditions of subsequent steps and the ease of their selective removal. bham.ac.ukwikipedia.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions is fundamental to optimizing the synthetic route.

Fischer Esterification: The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.comchemistrytalk.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com A proton transfer from the attacking alcohol to one of the hydroxyl groups follows, creating a good leaving group (water). masterorganicchemistry.com Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product. byjus.commasterorganicchemistry.com

Acylation with Benzoyl Chloride (Schotten-Baumann type): In the acylation of a hydroxyl or amino group with benzoyl chloride, the reaction proceeds through a nucleophilic acyl substitution mechanism. iitk.ac.invedantu.com The nucleophile (oxygen of the hydroxyl group or nitrogen of the amino group) attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate. iitk.ac.inchemguide.co.ukvedantu.com This intermediate then collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond. chemguide.co.ukvedantu.com A base is present to neutralize the liberated HCl. pw.liveuoanbar.edu.iq

Amidation with Benzoyl Chloride: The mechanism is analogous to the acylation of alcohols. The amine acts as the nucleophile, attacking the carbonyl carbon of the benzoyl chloride. chemguide.co.ukyoutube.com This is followed by the collapse of the tetrahedral intermediate to expel the chloride ion. chemguide.co.uk A base, which can be a second equivalent of the amine itself or an added base like pyridine, then deprotonates the resulting ammonium (B1175870) ion to give the neutral amide product. chemguide.co.uk

Elucidation of Nucleophilic Acyl Substitution Mechanisms in Ester and Amide Syntheses

The formation of both the ester and amide bonds in this compound proceeds via nucleophilic acyl substitution. researchgate.netlibretexts.org This class of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. researchgate.netwikipedia.org The general mechanism can be broken down into two key steps: nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. wikipedia.org

The synthesis of the target molecule likely commences with Methyl 3-amino-2-hydroxybenzoate as the starting material. This precursor contains two nucleophilic groups: an amino group (-NH2) and a hydroxyl group (-OH). The acylation is typically achieved using an acylating agent such as benzoyl chloride in the presence of a base, a classic example of the Schotten-Baumann reaction. researchgate.netwikipedia.orgbyjus.com

Amide Bond Formation:

The amino group is generally more nucleophilic than the hydroxyl group. Therefore, in a competitive acylation, the formation of the amide bond (3-benzamido group) is expected to occur preferentially. The mechanism for the N-acylation is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to a base (e.g., pyridine or hydroxide ion), neutralizing the positive charge on the nitrogen.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, yielding the amide product. libretexts.org

Ester Bond Formation:

Following the amidation, the hydroxyl group is then acylated to form the benzoyloxy group. The mechanism for this O-acylation is analogous:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the carbonyl carbon of a second molecule of benzoyl chloride.

Deprotonation: A base removes the proton from the hydroxyl group, forming an alkoxide, which is a stronger nucleophile.

Elimination of Leaving Group: The resulting tetrahedral intermediate collapses, eliminating the chloride ion to form the final ester product, this compound. researchgate.net

The Schotten-Baumann reaction conditions, which typically involve a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base, are well-suited for this type of transformation. wikipedia.orgbyjus.com The base in the aqueous phase serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. wikipedia.org

Analysis of Rearrangement Reactions Observed During Synthesis of Related Structures

While the direct synthesis of this compound is not extensively documented to undergo specific rearrangements, the synthesis of related heterocyclic structures, such as benzoxazinones, can involve rearrangement pathways. For instance, the synthesis of 4H-3,1-benzoxazin-4-one derivatives has been achieved through a tandem intramolecular C-N coupling followed by a rearrangement process.

It is also pertinent to consider classic rearrangement reactions that can occur with amides and related structures under certain conditions, such as the Hofmann, Curtius, and Beckmann rearrangements. byjus.com

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with bromine and a strong base to yield an amine with one less carbon atom. byjus.com

Curtius Rearrangement: This rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine or other derivatives. organic-chemistry.org

Beckmann Rearrangement: This reaction transforms an oxime into an amide. masterorganicchemistry.com

While these specific rearrangements are not expected to be the primary reaction pathway in the direct benzoylation of Methyl 3-amino-2-hydroxybenzoate under standard Schotten-Baumann conditions, their consideration is crucial when designing synthetic routes or analyzing potential side products, especially if alternative synthetic strategies are employed.

Control and Characterization of Stereochemical Outcomes and Regioselectivity

Stereochemistry: The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, there are no stereochemical considerations such as enantioselectivity or diastereoselectivity in its synthesis.

Regioselectivity: The key challenge in the synthesis of this compound from Methyl 3-amino-2-hydroxybenzoate is controlling the regioselectivity of the acylation. As mentioned earlier, the amino group is inherently more nucleophilic than the phenolic hydroxyl group. This difference in nucleophilicity generally allows for selective N-acylation over O-acylation under controlled conditions.

To achieve the desired di-substituted product, an excess of the acylating agent (benzoyl chloride) and a suitable base are typically employed. The reaction would likely proceed in a stepwise manner, with the more reactive amino group being acylated first, followed by the acylation of the hydroxyl group.

The progress of the reaction and the identity of the products (mono-N-acylated, mono-O-acylated, and di-acylated) can be monitored by techniques such as Thin Layer Chromatography (TLC). The final product, this compound, would be characterized by standard spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence and connectivity of all protons and carbons in the molecule.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the amide C=O and N-H stretching, and the ester C=O stretching.

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Process Optimization and Green Chemistry Considerations in Synthesis

Application of Ultrasonic Irradiation in Reaction Efficiency

The use of ultrasonic irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.nettsijournals.com This technique, known as sonochemistry, utilizes the energy of sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. tsijournals.com

In the context of synthesizing this compound, ultrasonic irradiation could be applied to the Schotten-Baumann reaction. Studies have shown that ultrasound can effectively promote the synthesis of both amides and esters. researchgate.nettsijournals.com For instance, the benzoylation of amines has been successfully carried out under solvent- and catalyst-free conditions at room temperature using ultrasound, resulting in good yields and high purity of the N-benzoylated products. tsijournals.com Similarly, ultrasound-assisted esterification has been shown to be an efficient and environmentally friendly method. tsijournals.com

Potential Advantages of Ultrasonic Irradiation:

| Parameter | Conventional Method | Ultrasonic-Assisted Method |

| Reaction Time | Often requires several hours. | Significantly reduced, sometimes to minutes. tsijournals.com |

| Temperature | May require heating. | Can often be performed at room temperature. tsijournals.com |

| Yield | Variable, can be moderate. | Often higher yields are achieved. researchgate.net |

| Energy Consumption | Higher due to prolonged heating. | Lower due to shorter reaction times and ambient temperature. |

| By-products | Potential for more side reactions. | Can lead to cleaner reactions with fewer by-products. |

This table provides a comparative overview of conventional versus ultrasonic-assisted synthesis based on general findings in the literature.

Optimization of Solvent Systems and Catalyst Selection

The choice of solvent and catalyst is critical for optimizing the synthesis of this compound, influencing reaction rates, yields, and the ease of product isolation.

Solvent Systems:

The classic Schotten-Baumann reaction employs a biphasic system, typically an organic solvent (e.g., dichloromethane, diethyl ether) and water. wikipedia.org The organic phase dissolves the reactants (Methyl 3-amino-2-hydroxybenzoate and benzoyl chloride), while the aqueous phase contains the base (e.g., sodium hydroxide) to neutralize the HCl byproduct. wikipedia.org

For a greener approach, the selection of solvents is guided by principles of sustainability. The ideal solvent should be non-toxic, biodegradable, and easily recyclable. While water is an excellent green solvent, the low solubility of organic reactants can be a limitation. The use of phase-transfer catalysts can sometimes overcome this issue. Alternatively, solvent-free conditions, as demonstrated in some ultrasound-assisted reactions, represent the most environmentally benign option. tsijournals.com

Catalyst Selection:

In the Schotten-Baumann reaction, a stoichiometric amount of base is typically used. However, for more controlled and selective acylations, catalytic methods are being explored. For the acylation of aminophenols, the selective N- or O-acylation can be a challenge. While the inherent higher nucleophilicity of the amine often directs the initial reaction, catalysts can be employed to enhance this selectivity or to promote the reaction under milder conditions.

For Friedel-Crafts benzoylation of aniline (B41778) derivatives, copper triflate has been shown to be an efficient and reusable catalyst. While this is a different reaction type, it highlights the potential of metal-based catalysts in acylation reactions. The development of catalysts that can selectively promote the acylation of either the amino or the hydroxyl group under specific conditions is an active area of research.

Advanced Spectroscopic and Structural Characterization of Methyl 3 Benzamido 2 Benzoyloxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the cornerstone for the structural elucidation of Methyl 3-benzamido-2-(benzoyloxy)benzoate, offering precise insights into the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic protons on the three distinct benzene (B151609) rings would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns (coupling constants, J) would be influenced by the electronic effects and relative positions of the amide, ester, and benzoyloxy substituents. The single proton of the amide (N-H) group would likely appear as a broad singlet. The methyl ester protons (-OCH₃) are anticipated to be a sharp singlet in the upfield region, around δ 3.9 ppm.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbons of the ester and amide functional groups are expected to resonate at the most downfield shifts (typically δ 165-175 ppm) due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons would produce a cluster of signals in the δ 120-140 ppm range. The carbon of the methyl ester group would be found significantly upfield. Due to the lack of symmetry in the molecule, a unique signal is expected for each of the 22 carbon atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | 7.0 - 8.5 | 120 - 140 | Complex multiplets due to spin-spin coupling. |

| Amide Proton (N-H) | Broad Singlet | N/A | Chemical shift can be solvent-dependent. |

| Methyl Ester (-OCH₃) | ~3.9 (Singlet) | ~52 | Sharp, distinct signal. |

| Carbonyl Carbons (C=O) | N/A | 165 - 175 | Includes amide and two ester carbonyls. |

Note: The exact chemical shifts and coupling constants require experimental determination and analysis.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically through two or three bonds. This would be crucial for assigning the protons within each of the three aromatic rings. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, providing a direct map of C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is valuable for determining the preferred conformation of the molecule, for example, the spatial relationship between the protons on adjacent aromatic rings. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing the vibrations of chemical bonds.

The infrared (IR) spectrum of this compound would be characterized by several strong absorption bands indicative of its key functional groups.

Carbonyl (C=O) Stretching: The molecule contains three carbonyl groups (one amide and two esters). These would give rise to strong, sharp absorption bands in the region of 1650-1750 cm⁻¹. The ester C=O stretches typically appear at higher wavenumbers (around 1720-1740 cm⁻¹) than the amide C=O stretch (Amide I band, around 1650-1680 cm⁻¹).

Amide N-H Stretching: A moderate absorption band corresponding to the N-H stretch of the secondary amide is expected around 3300 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester groups would produce strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C and C-H Stretching: The presence of the aromatic rings would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide | N-H Stretch | ~3300 | Medium |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Ester Carbonyl | C=O Stretch | 1720 - 1740 | Strong |

| Amide Carbonyl | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and to deduce the structure of a molecule by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound (C₂₂H₁₇NO₅), distinguishing it from other compounds with the same nominal mass. The exact mass measurement serves as a definitive confirmation of the molecular formula. The analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure, with characteristic losses of fragments such as the methoxy group (-OCH₃), the benzoyl group (C₆H₅CO), and the benzoyloxy group (C₆H₅COO).

Elucidation of Diagnostic Fragmentation Pathways for Structural Confirmation

The structural confirmation of this compound via mass spectrometry relies on the predictable fragmentation of its ester and amide functionalities. Aromatic esters and amides exhibit characteristic cleavage patterns that allow for the identification of key structural motifs. nih.govmiamioh.eduyoutube.comjove.com In electron impact mass spectrometry (EI-MS), the molecule is expected to undergo a series of fragmentation events, primarily centered around the weak bonds of the ester and amide linkages.

The initial fragmentation is likely to involve the cleavage of the ester and amide bonds. For aromatic amides, a common fragmentation pathway is the cleavage of the N-CO bond, leading to the formation of a stable benzoyl cation. nih.govyoutube.com Similarly, benzoate (B1203000) esters are known to fragment via the loss of the alkoxy radical, also yielding a benzoyl cation. miamioh.edupharmacy180.com

Based on these principles, the following diagnostic fragmentation pathways can be proposed for this compound:

Pathway A: Cleavage of the Benzoyloxy Group: The molecule can undergo cleavage of the C-O bond of the benzoyloxy group to lose a benzoyloxy radical (C₆H₅COO•), resulting in a significant fragment. Alternatively, the loss of a neutral benzoic acid molecule (C₆H₅COOH) through a rearrangement process is also a plausible pathway.

Pathway B: Cleavage of the Benzamido Group: Alpha-cleavage at the amide bond can lead to the formation of a benzoyl cation (C₆H₅CO⁺) and the corresponding radical cation of the main structure. nih.gov

Pathway C: Cleavage of the Methyl Ester: Fragmentation can occur at the methyl ester group, leading to the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule.

These primary fragmentations would be followed by subsequent losses of small neutral molecules like carbon monoxide (CO), leading to a cascade of smaller, stable ionic species. The phenyl cation (C₆H₅⁺) is an expected product from the decomposition of the benzoyl cation. youtube.com

Table 1: Predicted Diagnostic Mass Fragments of this compound

| Proposed Fragment Ion | Structure | Plausible m/z | Formation Pathway |

| Benzoyl cation | [C₆H₅CO]⁺ | 105 | Cleavage of the benzamido or benzoyloxy group |

| Phenyl cation | [C₆H₅]⁺ | 77 | Loss of CO from the benzoyl cation |

| Fragment after loss of •OCH₃ | [M - OCH₃]⁺ | Varies | Cleavage of the methyl ester group |

| Fragment after loss of C₆H₅COO• | [M - C₆H₅COO]⁺ | Varies | Cleavage of the benzoyloxy group |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound is expected to be stabilized by a network of intermolecular interactions, primarily hydrogen bonds and π-stacking.

Hydrogen Bonding: The presence of an N-H group in the benzamido moiety allows for the formation of intermolecular hydrogen bonds with the carbonyl oxygen atoms of the ester or amide groups of neighboring molecules. This N-H···O=C interaction is a common and significant stabilizing force in the crystal packing of N-aryl benzamides. iucr.orgiucr.org

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| Hydrogen Bonding | N-H (Amide) | O=C (Ester/Amide) | N···O distance of ~2.8-3.2 Å |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Interplanar distance of ~3.3-3.8 Å |

| C-H···O Interactions | C-H (Aromatic) | O=C (Ester/Amide) | H···O distance of ~2.2-2.7 Å |

The conformation of this compound in the crystalline state will be determined by the rotational freedom around several single bonds. The key conformational parameters are the dihedral angles between the planes of the central benzoate ring and the attached benzamido and benzoyloxy groups.

Studies on related N-aryl benzamides have shown that the aryl rings are often significantly twisted with respect to each other to minimize steric hindrance while optimizing intermolecular interactions. iucr.orgmdpi.comiucr.org Similarly, in substituted phenylbenzoates, the conformation is typically extended to reduce steric clash. tandfonline.comscispace.com

It is anticipated that the benzamido and benzoyloxy groups will be twisted out of the plane of the central benzoate ring. The exact dihedral angles will represent a compromise between intramolecular steric repulsion and the energetic favorability of intermolecular packing forces, such as hydrogen bonding and π-stacking. Computational modeling, in conjunction with experimental data from analogous structures, suggests that a non-planar conformation is highly probable. iucr.orgtandfonline.com

Table 3: Predicted Torsional Angles in this compound based on Analogous Structures

| Torsional Angle | Description | Predicted Range (°) |

| C(central ring)-C-N-C(amide ring) | Twist of the benzamido group | 30 - 60 |

| C(central ring)-C-O-C(ester ring) | Twist of the benzoyloxy group | 40 - 70 |

| C(central ring)-C-C=O(methyl ester) | Orientation of the methyl ester | 0 - 20 |

Theoretical and Computational Chemistry Studies on Methyl 3 Benzamido 2 Benzoyloxy Benzoate

Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Energetics

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetics of Methyl 3-benzamido-2-(benzoyloxy)benzoate. A notable study utilized the B3LYP/6-311G(d,p) level of theory for these calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this compound, the HOMO is predominantly located on the benzamido-phenyl moiety, while the LUMO is distributed across the benzoyloxy-benzoate portion of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. The calculated HOMO-LUMO gap for this compound is 4.84 eV, suggesting good stability. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 1: Calculated Energy and Reactivity Descriptors for this compound

| Parameter | Value |

| HOMO Energy | -6.53 eV |

| LUMO Energy | -1.69 eV |

| HOMO-LUMO Gap (ΔE) | 4.84 eV |

| Ionization Potential (I) | 6.53 eV |

| Electron Affinity (A) | 1.69 eV |

| Electronegativity (χ) | 4.11 eV |

| Chemical Hardness (η) | 2.42 eV |

| Chemical Softness (S) | 0.41 eV |

| Electrophilicity Index (ω) | 3.49 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map for this compound indicates that the most negative regions (red) are concentrated around the oxygen atoms of the carbonyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the N-H group represent the most positive (blue) region, indicating a site for potential nucleophilic interaction.

Molecular Interaction Simulations: Ligand-Protein Interaction Studies (Focus on General Chemical Interactions, not Biological Activity)

While detailed biological activity is outside the scope of this analysis, molecular docking simulations can be used to study the general chemical interactions between this compound and a model protein active site. These simulations reveal the types of non-covalent interactions that govern the binding, such as hydrogen bonds and pi-stacking. For instance, the N-H group and carbonyl oxygen atoms, identified as reactive sites by the MEP analysis, are primary candidates for forming hydrogen bonds with amino acid residues in a protein's binding pocket. The multiple phenyl rings in the molecule can participate in pi-pi stacking and hydrophobic interactions, which are crucial for the stability of a ligand-protein complex.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can model the molecule's conformational changes, vibrational motions, and interactions with a solvent environment. By placing the molecule in a simulated box of solvent molecules (e.g., water), MD can predict how solvation affects its structure and flexibility. Such studies would reveal the stability of intermolecular hydrogen bonds with the solvent and how the solvent shell organizes around the hydrophobic phenyl groups. Currently, specific MD simulation studies exclusively focused on this compound are not widely documented in publicly accessible literature.

In Silico Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of the computational model. For this compound, DFT calculations have been used to predict its vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra.

The calculated vibrational frequencies generally show good agreement with the experimental FT-IR and Raman spectra after applying a scaling factor to account for anharmonicity and other systematic errors in the calculation. This correlation allows for a confident assignment of the observed spectral bands to specific vibrational modes of the molecule. Similarly, the electronic transitions predicted by Time-Dependent DFT (TD-DFT) correspond well with the absorption maxima observed in the experimental UV-Vis spectrum.

Table 2: Comparison of Experimental and Calculated (TD-DFT) UV-Vis Spectral Data

| Parameter | Experimental | Calculated |

| λmax (nm) | 308 | 301 |

| Oscillator Strength (f) | - | 0.1193 |

| Main Transition | n → π* | HOMO → LUMO |

Chemical Transformations and Derivatization of Methyl 3 Benzamido 2 Benzoyloxy Benzoate

Reactions at the Ester Functionalities

The two ester groups in Methyl 3-benzamido-2-(benzoyloxy)benzoate—the methyl benzoate (B1203000) at position 1 and the benzoyloxy group at position 2—exhibit distinct reactivity profiles influenced by their chemical environment and the reaction conditions applied.

Hydrolysis Mechanisms under Acidic and Basic Conditions

The cleavage of the ester bond in both the methyl ester and the benzoyloxy group can be achieved through hydrolysis, a reaction that can be catalyzed by either acid or base.

Basic hydrolysis , or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. biomedres.us This is typically an irreversible process as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the liberated alcohol. The rate of basic hydrolysis is influenced by the nature of the substituents on the aromatic ring. zenodo.org Electron-withdrawing groups can increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. unej.ac.id Conversely, electron-donating groups decrease the reaction rate. zenodo.org

In the case of this compound, the relative rates of hydrolysis of the two ester groups can be influenced by steric and electronic factors. The ortho-benzoyloxy group may exert steric hindrance on the methyl ester, potentially slowing its rate of hydrolysis compared to a simple methyl benzoate. psu.edu Furthermore, intramolecular interactions, such as hydrogen bonding or catalysis by the neighboring amide group, could play a role in modulating the reactivity of the ester functionalities. acs.org Studies on the hydrolysis of substituted methyl benzoates at high temperatures have shown that both steric and electronic factors significantly control the reaction rates. psu.edursc.org

The selective hydrolysis of one ester group over the other is a significant challenge. However, mild alkaline hydrolysis, for instance using sodium bicarbonate or dilute sodium hydroxide at room temperature, may favor the cleavage of the more reactive ester bond while leaving the more stable one intact. researchgate.net The difference in the electronic nature of the leaving groups (methanol vs. phenol) also contributes to the differential reactivity of the two ester sites.

Transesterification Reactivity and Equilibrium Control

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, the methyl ester is the primary site for this reaction. The process can be catalyzed by either acids (like sulfuric acid) or bases (like sodium alkoxides). ucla.edu

The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess. ucla.edu For example, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would lead to the formation of Ethyl 3-benzamido-2-(benzoyloxy)benzoate and methanol (B129727).

The efficiency of transesterification can be influenced by steric hindrance around the ester group. Sterically hindered esters may require more forcing conditions or specific catalysts to undergo transesterification. google.com Various catalysts have been developed for this purpose, including titanium (IV) ethoxide and zinc compounds, which have shown effectiveness in the transesterification of sterically hindered alcohols. google.comresearchgate.net The use of solid acid catalysts is also a viable and environmentally friendly approach for transesterification reactions. mdpi.comresearchgate.netresearchgate.net

Control of the reaction equilibrium is crucial for achieving high yields of the desired transesterified product. This can be achieved by removing one of the products (e.g., by distillation of the lower-boiling alcohol) or by using a large excess of the reactant alcohol, in accordance with Le Chatelier's principle. ucla.edu

Reactions at the Amide Functionality

The benzamido group at position 3 is another key site for chemical modification in this compound.

Amide Hydrolysis and its Kinetics

Amides are generally more resistant to hydrolysis than esters. researchgate.net Their hydrolysis typically requires more stringent conditions, such as prolonged heating in the presence of strong acids or bases.

Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then breaks down to yield a carboxylic acid and an amine (or its protonated form).

Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This is generally an irreversible reaction, as the resulting carboxylate ion is a poor electrophile. The reaction yields a carboxylate salt and an amine. The hydrolysis of benzamide (B126), for instance, in the presence of sodium hydroxide yields sodium benzoate and ammonia. acs.org

The kinetics of amide hydrolysis can be complex and are influenced by factors such as pH, temperature, and the presence of catalysts. In the context of this compound, the electronic effects of the substituents on both the benzoyl and the benzoate rings will influence the rate of hydrolysis.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide group in this compound can undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the introduction of an alkyl group onto the amide nitrogen. This can be achieved using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a base. google.com For example, cobalt-nanoparticle-catalyzed N-alkylation of benzamides with alcohols has been reported as an efficient method. google.com Iron-based deep eutectic solvents have also been utilized as sustainable media for the N-alkylation of benzamide derivatives with secondary alcohols. zenodo.org

N-Acylation introduces an acyl group to the amide nitrogen, forming an N-acylamide or imide derivative. This reaction is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base. N-acylation is a widely researched reaction due to the prevalence of the amide bond in chemistry and biology. researchgate.net

The reactivity of the amide nitrogen in this compound towards alkylation and acylation will be influenced by the steric and electronic environment created by the surrounding functional groups.

Modifications of the Benzoyloxy Group

The benzoyloxy group at the 2-position offers unique possibilities for chemical modification, distinct from the methyl ester. One of the primary reactions targeting this group is its selective cleavage or modification.

The selective removal of the benzoyloxy group, while preserving the methyl ester and amide functionalities, would be a valuable transformation. This could potentially be achieved through catalytic hydrogenolysis if the benzoyloxy group is considered a benzylic-type ester, although this is less common than for benzyl (B1604629) ethers.

More targeted approaches could involve enzymatic or chemo-selective hydrolysis. The development of synthetic enzyme mimics has shown promise in the selective hydrolysis of aryl esters under mild conditions. mdpi.com

Furthermore, the benzoyloxy group itself can be a target for modification. The aromatic ring of the benzoyloxy group can undergo electrophilic substitution reactions, although the ester functionality is deactivating. The nature and position of substituents on this ring would influence its reactivity. Modifications of benzoyloxy groups are a strategy employed in drug design to alter the physicochemical and pharmacological properties of molecules. biomedres.usunej.ac.idmdpi.com

Below is a table summarizing the key chemical transformations of this compound:

| Functional Group | Reaction Type | Reagents and Conditions | Products |

| Ester (Methyl) | Acid Hydrolysis | Dilute Acid (e.g., HCl), Heat | 3-Benzamido-2-(benzoyloxy)benzoic acid + Methanol |

| Basic Hydrolysis | Base (e.g., NaOH), Heat | Sodium 3-benzamido-2-(benzoyloxy)benzoate + Methanol | |

| Transesterification | Alcohol (e.g., Ethanol), Acid/Base Catalyst | Alkyl 3-benzamido-2-(benzoyloxy)benzoate + Methanol | |

| Ester (Benzoyloxy) | Acid Hydrolysis | Strong Acid, Heat | Methyl 3-benzamido-2-hydroxybenzoate + Benzoic Acid |

| Basic Hydrolysis | Strong Base, Heat | Salt of Methyl 3-benzamido-2-hydroxybenzoate + Salt of Benzoic Acid | |

| Amide | Acid Hydrolysis | Strong Acid, Prolonged Heat | Methyl 3-amino-2-(benzoyloxy)benzoate + Benzoic Acid |

| Basic Hydrolysis | Strong Base, Prolonged Heat | Salt of Methyl 3-amino-2-(benzoyloxy)benzoate + Salt of Benzoic Acid | |

| N-Alkylation | Alkyl Halide, Base or Alcohol, Catalyst | N-Alkyl-Methyl 3-benzamido-2-(benzoyloxy)benzoate | |

| N-Acylation | Acyl Halide/Anhydride, Base | N-Acyl-Methyl 3-benzamido-2-(benzoyloxy)benzoate |

This table presents expected products based on general chemical principles, as specific experimental data for this compound is not widely available.

Selective Cleavage of the Ester Linkage

The molecule contains two distinct ester functionalities: a methyl ester and a benzoyloxy group. The differential reactivity of these two groups allows for their selective cleavage under specific reaction conditions.

Selective Saponification of the Methyl Ester: The methyl ester can be selectively hydrolyzed under mild basic conditions. The reaction is typically carried out using a stoichiometric amount of a base like sodium hydroxide in a methanol/water mixture at room temperature. The greater accessibility of the methyl ester compared to the sterically more hindered benzoyloxy group, which is ortho to the bulky benzamido group, favors its selective saponification.

Selective Cleavage of the Benzoyloxy Group: The aryl ester linkage of the benzoyloxy group can be cleaved under conditions that leave the methyl ester intact. One such method involves the use of nucleophilic thiols in the presence of a catalytic amount of a non-nucleophilic base. For instance, treatment with thiophenol and a catalytic quantity of potassium carbonate in a polar aprotic solvent can selectively cleave the aryl ester. cmu.edu This selectivity arises from the greater electrophilicity of the aryl ester's carbonyl carbon compared to that of the methyl ester.

A comparison of reaction conditions for selective ester cleavage is presented in Table 1.

Table 1: Reaction Conditions for Selective Ester Cleavage

| Target Ester Group | Reagent System | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Methyl Ester | 1.1 eq. NaOH | Methanol/Water | Room Temp | Selective hydrolysis to the corresponding carboxylate. |

Aromatic Substitution Reactions on the Benzoyl Moiety

The benzoyl group, attached to the nitrogen atom of the amido linkage, possesses an aromatic ring that can undergo electrophilic aromatic substitution. The reactivity of this ring is governed by the deactivating effect of the adjacent carbonyl group of the amide.

The carbonyl group is a meta-director due to its electron-withdrawing nature through resonance. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, will predominantly occur at the meta-positions of this benzoyl ring. It is important to note that the reaction conditions for these substitutions would need to be relatively harsh due to the deactivating nature of the acyl group.

Aromatic Ring Reactivity and Substituent Effects on the Benzoate Core

The central benzoate ring is substituted with three groups: a methoxycarbonyl group (-COOCH₃), a benzoyloxy group (-OCOPh), and a benzamido group (-NHCOPh). The interplay of the electronic and steric effects of these substituents dictates the reactivity and regioselectivity of substitution reactions on this core.

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

The amenability of the benzoate core to electrophilic aromatic substitution is determined by the net electronic effect of its substituents. wikipedia.org

Directing Effects of Substituents:

-COOCH₃ (Methyl Ester): This is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. ucalgary.ca

-OCOPh (Benzoyloxy): The ester oxygen has lone pairs that can be donated to the ring, making it an activating group and an ortho-, para-director. reddit.com However, the adjacent carbonyl group withdraws electron density, moderating this activation.

-NHCOPh (Benzamido): The nitrogen atom has a lone pair that can be donated to the ring, making this group activating and ortho-, para-directing. libretexts.org This activating effect is also tempered by the electron-withdrawing nature of the attached benzoyl group.

Nucleophilic Aromatic Substitution on Activated Aromatic Rings

Nucleophilic aromatic substitution (SNAᵣ) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgyoutube.comlibretexts.org The parent molecule, this compound, does not possess the necessary features for a facile SNAᵣ reaction. The substituents on the benzoate ring are not sufficiently electron-withdrawing to activate the ring for nucleophilic attack, and there is no conventional leaving group present.

For such a reaction to occur, the molecule would first need to be modified, for instance, by nitration of one of the aromatic rings, followed by the introduction of a leaving group. An alternative, though less likely pathway under forcing conditions with a very strong base, could be through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. masterorganicchemistry.comchemistrysteps.com

Derivatization Strategies for Structure-Property Relationship Studies (Excluding Biological Properties)

Systematic derivatization of this compound can provide valuable insights into how molecular structure influences physical and chemical properties. Such studies are crucial for the rational design of new materials with tailored characteristics.

Derivatization can be achieved by targeting the various reactive sites within the molecule:

Modification of the Benzoyl Moiety: Introducing substituents with varying electronic properties (e.g., -NO₂, -OCH₃, -Cl) at the meta-position of the benzoyl ring.

Modification of the Benzoate Core: Introducing substituents at the C4 or C6 positions of the benzoate ring via electrophilic aromatic substitution.

Variation of the Ester Groups: Replacing the methyl ester with other alkyl esters (e.g., ethyl, tert-butyl) or the benzoyloxy group with other acyloxy groups.

The impact of these structural modifications on properties such as melting point, solubility in different solvents, thermal stability (measured by thermogravimetric analysis), and photophysical properties (e.g., UV-Vis absorption and fluorescence emission) can be systematically investigated. A hypothetical structure-property relationship study is outlined in Table 2.

Table 2: Hypothetical Structure-Property Relationship Study of Derivatized this compound

| Derivative | Modification | Expected Change in Melting Point | Expected Change in Solubility (in nonpolar solvents) |

|---|---|---|---|

| 1 | Parent Molecule | Reference | Reference |

| 2 | Nitration at the meta-position of the benzoyl ring | Increase | Decrease |

| 3 | Bromination at the C4 position of the benzoate core | Increase | Decrease |

| 4 | Replacement of methyl ester with ethyl ester | Decrease | Increase |

This systematic approach allows for the establishment of quantitative structure-property relationships (QSPRs), which are invaluable in the field of materials science for predicting the properties of novel compounds.

Applications and Role in Advanced Chemical Synthesis and Materials Science Non Biological/non Therapeutic

Methyl 3-benzamido-2-(benzoyloxy)benzoate as a Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. These reactions are valued for their atom economy and ability to rapidly generate molecular complexity.

A thorough review of the scientific literature reveals no specific studies or reports where this compound has been utilized as a precursor in multicomponent reactions. While the functional groups present in the molecule, such as the amine and ester moieties, could theoretically participate in certain MCRs, there is no documented evidence of this compound being employed for such purposes to date.

Utilization in the Synthesis of Complex Organic Frameworks and Scaffolds

The synthesis of complex organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), relies on the use of specific organic linkers or building blocks that can self-assemble into extended, porous structures.

There is currently no available research that describes the use of this compound as a building block for the synthesis of complex organic frameworks or scaffolds. The structural rigidity and potential coordination sites offered by the molecule could make it a candidate for such applications, but this has not been explored in the published literature.

Investigation of its Potential as a Monomer or Component in Polymer Synthesis

Monomers are the fundamental building blocks of polymers. The presence of reactive functional groups is a prerequisite for a molecule to act as a monomer.

An extensive search of academic and patent databases did not yield any instances of this compound being investigated or used as a monomer or component in polymer synthesis. While benzoate (B1203000) and amide-containing monomers are known in polymer chemistry, this specific compound has not been identified in this context.

Role in the Design of Novel Ligands or Components for Catalytic Systems

Ligands play a crucial role in catalysis by coordinating to a metal center and modulating its electronic and steric properties, thereby influencing the catalytic activity and selectivity.

There is no scientific literature or patent information to suggest that this compound has been used in the design of novel ligands or as a component in catalytic systems. The development of new ligands is an active area of research, but this particular compound has not been featured in such studies.

Development as a Reference Standard for Advanced Analytical Chemistry

Reference standards are highly purified compounds used in analytical chemistry to obtain accurate and reliable results. They are essential for method validation, calibration, and quality control.

While this compound is available from some chemical suppliers, there is no indication that it has been developed or is used as a certified reference standard for advanced analytical chemistry applications.

Based on a comprehensive review of the available scientific and patent literature, there is a notable absence of research on the applications of this compound in the specified areas of advanced chemical synthesis and materials science. Despite its well-defined chemical structure and the presence of functional groups that suggest potential utility, it appears that this compound has not been a subject of significant investigation in the fields of multicomponent reactions, complex organic frameworks, polymer synthesis, catalysis, or as an analytical reference standard. The information available is primarily limited to its identification, basic properties, and commercial availability. Further research would be required to explore and establish any potential roles for this compound in these advanced applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-benzamido-2-(benzoyloxy)benzoate, and what analytical techniques validate its purity?

- Methodological Answer : A common synthetic route involves nucleophilic substitution or esterification under anhydrous conditions. For example, sodium benzoate can act as a catalyst in polar aprotic solvents like DMF at elevated temperatures (e.g., 90°C for 4.5 hours) . Post-synthesis, purity is validated via high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. Flash column chromatography (silica gel, hexanes:EtOAc gradients) is critical for isolating the compound .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, heat, and static electricity. Use desiccants in storage areas and monitor humidity levels . For handling, wear nitrile gloves, safety goggles, and lab coats. Conduct all work in a fume hood to minimize inhalation risks .

Q. What spectroscopic data are essential for characterizing this compound?

- Methodological Answer : Key data include:

- 1H/13C NMR : To identify benzamido and benzoyloxy proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm).

- FT-IR : Confirm ester carbonyl (C=O) stretches near 1720 cm⁻¹ and amide bands at 1650 cm⁻¹.

- HRMS : Exact mass confirmation (e.g., m/z 523.1015 for analogous benzoate derivatives ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify melting point variations and dynamic light scattering (DLS) to assess particle size in solubility studies. Cross-validate findings with X-ray crystallography to confirm crystalline structure .

Q. What strategies optimize the compound’s stability in biological assays (e.g., pH, temperature)?

- Methodological Answer : Perform stability screens in buffers (pH 4–9) at 25°C and 37°C. Monitor degradation via HPLC or LC-MS over 24–72 hours. Add antioxidants (e.g., BHT) or use lyophilization to enhance shelf life in aqueous media .

Q. How can computational modeling predict this compound’s reactivity or biological targets?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilic/nucleophilic sites for synthetic modifications. Molecular docking (e.g., AutoDock Vina) against protein databases (PDB) can predict interactions with enzymes like hydrolases or kinases, guiding in vitro testing .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Use chiral stationary phases (e.g., cellulose-based columns) for preparative HPLC during scale-up. Monitor enantiomeric excess (ee) via chiral GC or HPLC. Optimize reaction conditions (e.g., low temperature, slow reagent addition) to minimize racemization .

Safety and Ethical Considerations

Q. What precautions are necessary given the lack of toxicological data for this compound?

- Methodological Answer : Assume potential toxicity and adhere to ALARA (As Low As Reasonably Achievable) principles. Conduct acute toxicity assays in cell lines (e.g., HEK293) at low concentrations (1–10 µM) before in vivo studies. Use barrier-filtered pipettes and negative-pressure isolators for high-risk procedures .

Q. How can researchers mitigate environmental risks during disposal?

- Methodological Answer : Neutralize waste with activated carbon or sodium bicarbonate before disposal. Follow EPA guidelines for organic waste incineration. Avoid aqueous release due to potential bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.